molecular formula C6H7N5 B1430251 [1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine CAS No. 793659-01-5

[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine

Cat. No.: B1430251
CAS No.: 793659-01-5
M. Wt: 149.15 g/mol
InChI Key: FJAANHMNFVSWQD-UHFFFAOYSA-N
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Description

“[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine” is a chemical compound with the CAS Number: 793659-01-5 . It has a molecular weight of 149.16 . It is usually in the form of a powder .


Synthesis Analysis

The synthesis of derivatives of the [1,2,4]triazolo[4,3-b]pyridazine system has been reported . The preparation involves the use of ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7N5/c7-4-6-10-9-5-2-1-3-8-11(5)6/h1-3H,4,7H2 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been reported that reaction of the compound with hot 1 M sodium hydroxide solution took place on the ethoxycarbonyl group and at the position 6 of the triazolopyridazine system .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 149.16 .

Scientific Research Applications

Antiviral Activity

[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine derivatives have demonstrated promising antiviral activity. Specifically, certain derivatives have shown efficacy against the hepatitis-A virus (HAV) in cell culture studies, indicating their potential in antiviral therapy (Shamroukh & Ali, 2008).

Structural and Computational Analysis

These compounds have been the subject of extensive structural analysis and Density Functional Theory (DFT) calculations. Studies involving X-ray diffraction and other spectroscopic techniques have been used to elucidate their structure, contributing to our understanding of their chemical properties and potential applications (Sallam et al., 2021).

Synthesis Techniques

Advances in the synthesis of this compound and its derivatives have been a significant area of research. New methods have been developed for facile synthesis, enabling the production of various derivatives for further study and potential application in various fields (Arghiani et al., 2015).

Antiproliferative Activity

Some derivatives have shown antiproliferative activity, indicating their potential in cancer research. For instance, certain ester forms of these compounds have inhibited the proliferation of endothelial and tumor cells, suggesting a possible role in cancer treatment (Ilić et al., 2011).

Cytotoxic Agents

Studies have also explored the cytotoxic properties of these compounds, with particular focus on their activity against leukemia and breast adenocarcinoma cell lines. This research contributes to the understanding of their potential as chemotherapeutic agents (Mamta et al., 2019).

High-Energy Material Construction

An intriguing application of [1,2,4]Triazolo[4,3-b]pyridazine is in the construction of high-energy materials. Certain compounds synthesized using this structure have shown low sensitivity and high-energy properties, making them potential candidates for specialized applications in fields like materials science (Chen et al., 2021).

Antimicrobial Activities

Additionally, novel derivatives have been evaluated for their antimicrobial activities, indicating a potential role in the development of new antimicrobial agents (Ruso et al., 2014).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for this compound are not mentioned in the search results, compounds with similar structures have been studied for their potential applications in medicinal chemistry , as fluorescent probes , and as structural units of polymers .

Properties

IUPAC Name

[1,2,4]triazolo[4,3-b]pyridazin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c7-4-6-10-9-5-2-1-3-8-11(5)6/h1-3H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAANHMNFVSWQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2N=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

793659-01-5
Record name 1-{[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine
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Reactant of Route 6
[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine

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